2-Methyl-6-(2-phenylethyl)pyrimidin-4-amine
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Overview
Description
2-Methyl-6-(2-phenylethyl)pyrimidin-4-amine is an organic compound belonging to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(2-phenylethyl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Ring Closure: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.
Aromatization: This step ensures the aromatic nature of the pyrimidine ring.
S-Methylation:
Oxidation: Conversion to methylsulfonyl compounds.
Formation of Guanidines: Reaction with suitable amines to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(2-phenylethyl)pyrimidin-4-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-Methyl-6-(2-phenylethyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antitrypanosomal and antiplasmodial activities.
Biology: It is used in biological assays to study its effects on various biological pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(2-phenylethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit methionine aminopeptidase 1 in humans . This enzyme is involved in the removal of the N-terminal methionine from nascent proteins, which is crucial for protein maturation and function.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-methyl-N-(2-phenylethyl)-2-pyridin-2-ylpyrimidin-4-amine: This compound shares a similar pyrimidine structure but includes a chlorine atom and a pyridine ring.
4-Methyl-6-phenylpyrimidin-2-amine: Another pyrimidine derivative with a phenyl group at the 6-position.
Uniqueness
2-Methyl-6-(2-phenylethyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H15N3 |
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Molecular Weight |
213.28 g/mol |
IUPAC Name |
2-methyl-6-(2-phenylethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C13H15N3/c1-10-15-12(9-13(14)16-10)8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H2,14,15,16) |
InChI Key |
XFMAZEONXCSASD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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